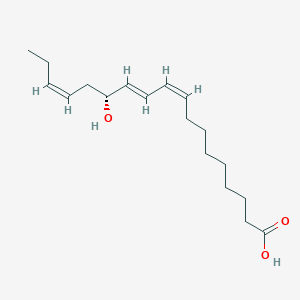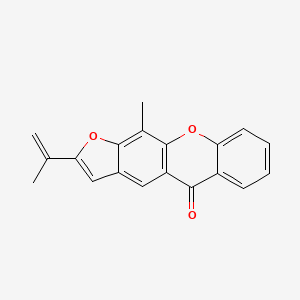
13(R)-Hydroxy-octadeca-(9Z,11E,15Z)trien-oic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13®-Hydroxy-octadeca-(9Z,11E,15Z)trien-oic acid is a hydroxy fatty acid derived from linolenic acid. It is a member of the oxylipin family, which are oxygenated derivatives of polyunsaturated fatty acids. This compound is known for its role in plant defense mechanisms and signaling pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 13®-Hydroxy-octadeca-(9Z,11E,15Z)trien-oic acid typically involves the enzymatic oxidation of linolenic acid. The key enzyme involved in this process is lipoxygenase, which catalyzes the oxygenation of linolenic acid to produce hydroperoxides. These hydroperoxides are then reduced to form the hydroxy fatty acid.
Industrial Production Methods
Industrial production of 13®-Hydroxy-octadeca-(9Z,11E,15Z)trien-oic acid is often achieved through biotechnological processes involving the cultivation of microorganisms or plants that naturally produce the enzyme lipoxygenase. The harvested biomass is then processed to extract and purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
13®-Hydroxy-octadeca-(9Z,11E,15Z)trien-oic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, forming a saturated fatty acid.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 13-keto-octadeca-(9Z,11E,15Z)trien-oic acid.
Reduction: Formation of octadeca-(9Z,11E,15Z)trienoic acid.
Substitution: Formation of 13-chloro-octadeca-(9Z,11E,15Z)trien-oic acid.
Applications De Recherche Scientifique
13®-Hydroxy-octadeca-(9Z,11E,15Z)trien-oic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other oxylipins and as a standard in analytical chemistry.
Biology: Studied for its role in plant defense mechanisms and signaling pathways.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of bio-based materials and as a component in cosmetic formulations.
Mécanisme D'action
The mechanism of action of 13®-Hydroxy-octadeca-(9Z,11E,15Z)trien-oic acid involves its interaction with specific molecular targets and pathways. In plants, it acts as a signaling molecule that activates defense responses against pathogens. The compound binds to receptors and triggers a cascade of events leading to the production of defense-related proteins and secondary metabolites.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 13(S)-Hydroxy-octadeca-(9Z,11E,15Z)trien-oic acid
- 12-oxo-phytodienoic acid
- 9-Hydroxy-octadeca-(10E,12Z,15Z)trien-oic acid
Uniqueness
13®-Hydroxy-octadeca-(9Z,11E,15Z)trien-oic acid is unique due to its specific stereochemistry and its role in plant defense mechanisms. Unlike its isomer 13(S)-Hydroxy-octadeca-(9Z,11E,15Z)trien-oic acid, the ®-enantiomer is more active in certain biological processes. Additionally, its structure allows for specific interactions with enzymes and receptors, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
133397-69-0 |
|---|---|
Formule moléculaire |
C18H30O3 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
(9Z,11E,13R,15Z)-13-hydroxyoctadeca-9,11,15-trienoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h3,7,9,11-12,15,17,19H,2,4-6,8,10,13-14,16H2,1H3,(H,20,21)/b9-7-,11-3-,15-12+/t17-/m1/s1 |
Clé InChI |
KLLGGGQNRTVBSU-YVCRHRKHSA-N |
SMILES isomérique |
CC/C=C\C[C@H](/C=C/C=C\CCCCCCCC(=O)O)O |
SMILES canonique |
CCC=CCC(C=CC=CCCCCCCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(1-Methyl-1H-imidazol-2-yl)prop-2-en-1-yl]cyclohexan-1-ol](/img/structure/B14283601.png)
![2,4-Dichloro-1-[ethoxy(propylsulfinyl)phosphoryl]oxybenzene](/img/structure/B14283633.png)
![1,1',1''-{[(6-Bromohexyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14283637.png)

![Benzene, [[(S)-hexylsulfinyl]methyl]-](/img/structure/B14283644.png)




![3-(Iodomethyl)-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14283669.png)
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-hexadecyl-5,6-dihydro-](/img/structure/B14283675.png)


